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Abstract

The molecular formula COH8F202 represents a variety of chemical isomers, each with unique
physicochemical properties and potential applications, particularly within the realm of medicinal
chemistry and drug development. The incorporation of fluorine atoms into organic molecules
can significantly influence their metabolic stability, binding affinity, and lipophilicity, making
fluorinated compounds a subject of intense research. This guide provides a comprehensive
analysis of the most prominent isomer, Ethyl 2,6-difluorobenzoate, covering its synthesis,
spectral characterization, and known properties. Additionally, it explores other structural
isomers and discusses the potential biological significance of this class of compounds, offering
a valuable resource for scientists engaged in the design and synthesis of novel therapeutic
agents.

Isomeric Landscape of C9H8F202
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The molecular formula C9H8F202 allows for a number of structural isomers, which can be
broadly categorized as chain, positional, and functional group isomers. The most commercially
significant and well-documented of these is Ethyl 2,6-difluorobenzoate. Other potential, though
less common, isomers include:

» Positional Isomers of Ethyl difluorobenzoate: Ethyl 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-
difluorobenzoate. The relative positions of the fluorine atoms on the benzene ring will subtly
alter the electronic properties and reactivity of the molecule.

e Propanoic Acid Derivatives: Such as 3-(2,6-difluorophenyl)propanoic acid.[1]
e Phenoxyacetate Derivatives: For instance, ethyl 2,6-difluorophenoxyacetate.

This guide will primarily focus on Ethyl 2,6-difluorobenzoate due to the availability of data and
its relevance as a synthetic building block.

Ethyl 2,6-difluorobenzoate: A Core Directive
Chemical Structure:

Figure 1: Structure of Ethyl 2,6-difluorobenzoate.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2,6-difluorobenzoate is presented in
the table below.
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Property Value Source(s)
Molecular Formula C9H8F202 [1112]
Molecular Weight 186.16 g/mol [2]

CAS Number 19064-14-3 [1][2]
Physical Form Liquid [1]

Boiling Point 228 °C at 760 mmHg

Flash Point 89.2 °C

Purity Typically 297% [1112]

Store at room temperature in a
Storage ) [1]
dry, well-ventilated area.

Spectral Data

The structural elucidation of Ethyl 2,6-difluorobenzoate is confirmed through various
spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl
group (a quartet for the -CH2- protons and a triplet for the -CH3 protons) and the aromatic
protons. The aromatic region will display a complex splitting pattern due to coupling with the
fluorine atoms.[3]

e 13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the
ester, the carbons of the ethyl group, and the carbons of the difluorinated benzene ring. The
carbon signals of the aromatic ring will exhibit splitting due to C-F coupling.[4]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 2,6-difluorobenzoate would be characterized by strong absorption
bands corresponding to the C=0 stretching of the ester group (typically in the range of 1720-
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1740 cm~1) and C-O stretching vibrations. The presence of the aromatic ring and C-F bonds
will also give rise to characteristic absorptions.

2.2.3. Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule. The molecular ion peak [M]+ would be observed at m/z 186. Key
fragmentation patterns would likely involve the loss of the ethoxy group (-OCH2CHS3) and other
characteristic fragments of the difluorobenzoyl moiety.[4]

Synthesis of Ethyl 2,6-difluorobenzoate

The most common and direct method for the synthesis of Ethyl 2,6-difluorobenzoate is the
Fischer esterification of 2,6-difluorobenzoic acid with ethanol in the presence of an acid
catalyst.

Synthesis of the Precursor: 2,6-Difluorobenzoic Acid

A common route to 2,6-difluorobenzoic acid involves the hydrolysis of 2,6-difluorobenzonitrile.

Synthesis of 2,6-Difluorobenzoic Acid

(2,6—Diﬂuorobenzonitrile)

aOH, H20, Heat

cidification (e.g., H2S0Q4)

(2,6—Difluorobenzoic Acid)
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Figure 2: Workflow for the synthesis of 2,6-difluorobenzoic acid.
Experimental Protocol: Hydrolysis of 2,6-Difluorobenzonitrile[5]

e Reaction Setup: In an autoclave, combine 2,6-difluorobenzonitrile, sodium hydroxide, and
water in a molar ratio of approximately 1:3:10.

e Heating: Heat the mixture to 150 °C and maintain the reaction for 10 hours under a
controlled pressure of 0.25 MPa.

o Work-up: After the reaction is complete, cool the mixture and transfer it to a beaker.

 Acidification: Carefully adjust the pH of the reaction mixture to 1 by adding a 10% aqueous
solution of sulfuric acid. This will precipitate the 2,6-difluorobenzoic acid as a solid.

« |solation and Purification: Filter the solid product, wash it with cold water, and then dry it.
Recrystallization from an ethanol/water mixture can be performed for further purification.

Fischer Esterification

The synthesis of Ethyl 2,6-difluorobenzoate from 2,6-difluorobenzoic acid is achieved through

Fischer esterification.

© 2026 BenchChem. All rights reserved. 5/12 Tech Support


https://pdf.benchchem.com/1325/A_Comparative_Review_of_6_Difluorophenyl_6_oxohexanoic_Acid_Isomers_in_Drug_Discovery.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430345?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Fischer Esterification

Ethanol

Excess

(Z,G-Difluorobenzoic AcicD

Reflux

2S04 (catalyst)

(Ethyl 2,6-dif|uorobenzoat69

Click to download full resolution via product page

Figure 3: Workflow for the Fischer esterification of 2,6-difluorobenzoic acid.

Experimental Protocol: Synthesis of Ethyl 2,6-difluorobenzoate[6][7]

e Reaction Setup: In a round-bottom flask, dissolve 2,6-difluorobenzoic acid in an excess of
absolute ethanol.

o Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to
the mixture while swirling.

o Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The
reaction progress can be monitored by thin-layer chromatography.

o Work-up: After cooling, pour the reaction mixture into water and extract with an organic
solvent such as diethyl ether or ethyl acetate.

» Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to
neutralize any unreacted acid and the sulfuric acid catalyst.
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» Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g.,
sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude
ethyl 2,6-difluorobenzoate.

 Purification: The crude product can be purified by distillation under reduced pressure.

Applications in Drug Development

While specific biological activity data for Ethyl 2,6-difluorobenzoate is not widely published, the
2,6-difluorobenzoyl moiety is a recognized pharmacophore in medicinal chemistry. The
presence of the two ortho-fluorine atoms can confer desirable properties to a drug candidate.

4.1. Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less
susceptible to metabolic oxidation by cytochrome P450 enzymes.[8] The strategic placement of
fluorine atoms, as in the 2,6-difluoro arrangement, can block sites of metabolism, thereby
increasing the metabolic stability and half-life of a drug molecule.[8]

4.2. Modulation of Physicochemical Properties

Fluorine substitution can influence a molecule's lipophilicity (logP), which in turn affects its
absorption, distribution, and excretion. The electron-withdrawing nature of fluorine can also
alter the pKa of nearby functional groups, influencing a molecule's ionization state at
physiological pH.

4.3. Role as a Synthetic Intermediate

Ethyl 2,6-difluorobenzoate serves as a versatile building block for the synthesis of more
complex molecules.[4] The ester functionality can be readily converted to other functional
groups, such as amides or hydrazides, allowing for the construction of compound libraries for
high-throughput screening. Derivatives of 2,6-difluorobenzamides have been investigated as
potential antibacterial agents that target the FtsZ protein, which is essential for bacterial cell
division.[9]

Biological Activity and Toxicology
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Direct studies on the biological activity and toxicology of Ethyl 2,6-difluorobenzoate are limited
in the public domain. However, some general considerations for fluorinated aromatic
compounds are relevant.

5.1. Potential for Biological Interactions

The difluorinated phenyl ring can participate in various non-covalent interactions with biological
targets, including hydrogen bonding and halogen bonding. The specific biological effects would
be highly dependent on the overall structure of the molecule in which this moiety is
incorporated.

5.2. Safety and Handling

Based on available safety data sheets, Ethyl 2,6-difluorobenzoate is considered harmful if
swallowed and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety
precautions, including the use of personal protective equipment, are recommended when
handling this compound. There is no data available on its carcinogenic or mutagenic effects.
[10]

Conclusion

The molecular formula COH8F202, primarily represented by Ethyl 2,6-difluorobenzoate, offers
a valuable scaffold for the development of novel chemical entities in drug discovery. Its
synthesis from readily available starting materials is straightforward, and the physicochemical
properties conferred by the 2,6-difluoro substitution pattern make it an attractive building block
for enhancing the metabolic stability and modulating the properties of lead compounds. Further
research into the specific biological activities and toxicological profile of Ethyl 2,6-
difluorobenzoate and its derivatives is warranted to fully explore its potential in medicinal
chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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